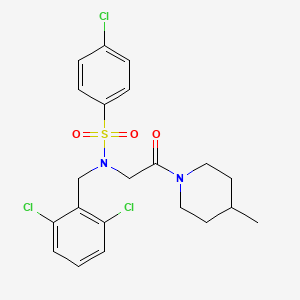
N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide, also known as CMOS, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been synthesized for its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. This compound has also been shown to have an effect on the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to have an effect on the immune system, specifically on the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of this compound on these specific targets. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling and using this compound in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide. One area of interest is its potential use in the treatment of glaucoma. This compound has been shown to inhibit carbonic anhydrase, an enzyme involved in the development of glaucoma. Another potential direction for research is the development of this compound derivatives with improved properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Métodos De Síntesis
N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with cyclohexylamine. The resulting intermediate is then reacted with 5-methyl-1,2,4-oxadiazol-3-amine to produce the final product. The synthesis of this compound has been optimized to increase yield and purity.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a role in the development of glaucoma.
Propiedades
IUPAC Name |
N-cyclohexyl-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-11-17-16(18-23-11)14-10-13(8-9-15(14)22-2)24(20,21)19-12-6-4-3-5-7-12/h8-10,12,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIHANQSEXOXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














